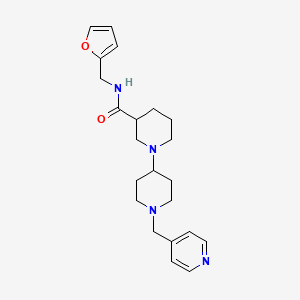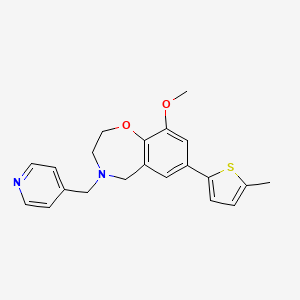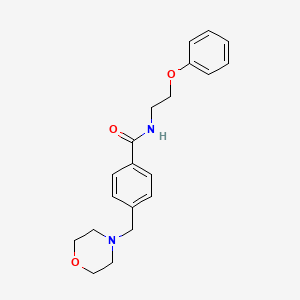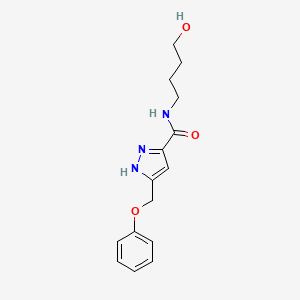
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as FP1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a bipiperidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a dopamine D3 receptor antagonist, which has been shown to improve cognitive function in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. The dopamine D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward processing, motivation, and cognitive function. By blocking the dopamine D3 receptor, this compound increases the availability of dopamine in these regions, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. This compound has been shown to increase the availability of dopamine in the mesolimbic and mesocortical regions of the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor. However, this compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide research, including the development of more stable and soluble analogs, the study of this compound in clinical trials for various diseases, and the investigation of this compound in combination with other drugs for improved therapeutic efficacy. Additionally, the study of this compound in animal models of other diseases, such as addiction and attention deficit hyperactivity disorder, may provide further insights into its potential therapeutic applications.
Méthodes De Synthèse
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been synthesized using various methods, including the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with furfurylamine and then coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified using column chromatography to obtain the final product. Other methods of synthesis include the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with furfural and then coupling with DCC and NHS.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound acts as a dopamine D3 receptor antagonist, which has been shown to improve cognitive function in animal models of these diseases. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-21-4-2-14-28-21)19-3-1-11-26(17-19)20-7-12-25(13-8-20)16-18-5-9-23-10-6-18/h2,4-6,9-10,14,19-20H,1,3,7-8,11-13,15-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENXBWBCFVHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B5428157.png)
![2-(dimethylamino)ethyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5428159.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-methylbenzohydrazide](/img/structure/B5428183.png)
![(4aS*,8aR*)-1-butyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428184.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5428209.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428216.png)
![4-methoxy-N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5428219.png)
![1-allyl-4-[2-(3,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5428229.png)